molecular formula C8H8N2O3 B14888344 Ethyl 2,4-dicyano-3-oxobutanoate

Ethyl 2,4-dicyano-3-oxobutanoate

Cat. No.: B14888344
M. Wt: 180.16 g/mol
InChI Key: LZBSINMWAUPWTR-UHFFFAOYSA-N
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Description

Ethyl 2,4-dicyano-3-oxobutanoate is an organic compound with a unique structure that includes both cyano and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dicyano-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. The synthesis involves the conversion of ethyl acetoacetate into its enolate ion using a strong base such as sodium ethoxide. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dicyano-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the cyano groups.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-dicyano-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dicyano-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups and carbonyl group provide sites for nucleophilic attack, leading to the formation of new bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate (Ethyl 3-oxobutanoate): Similar in structure but lacks the cyano groups.

    Diethyl malonate: Contains two ester groups and is used in similar alkylation reactions.

    Ethyl cyanoacetate: Contains a cyano group but differs in the position of functional groups.

Uniqueness

Ethyl 2,4-dicyano-3-oxobutanoate is unique due to the presence of both cyano and carbonyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 2,4-dicyano-3-oxobutanoate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)6(5-10)7(11)3-4-9/h6H,2-3H2,1H3

InChI Key

LZBSINMWAUPWTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)CC#N

Origin of Product

United States

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